molecular formula C19H30N2O B2933398 3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide CAS No. 955591-86-3

3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide

Cat. No. B2933398
CAS RN: 955591-86-3
M. Wt: 302.462
InChI Key: UTHHWXNOVZFGGK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances based on their structure . The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule.


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis would include the specific reactions used, the reagents and conditions for each step, and the yield of product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst .


Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The chemical properties might include reactivity, acidity or basicity, and stability .

Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Therapeutics

The compound "3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide" belongs to the class of tetrahydroisoquinoline (THIQ) derivatives, which are known for their diverse therapeutic applications. Initially, THIQ compounds were recognized for their neurotoxicity. However, research shifted towards their therapeutic potential when 1-methyl-1,2,3,4-tetrahydroisoquinoline was identified as an endogenous agent that prevents Parkinsonism in mammals. The THIQ derivatives have been explored for their anticancer properties, with trabectedin (a THIQ derivative) receiving US FDA approval for treating soft tissue sarcomas. This marks a significant milestone in anticancer drug discovery. Furthermore, THIQ derivatives are studied for their roles in treating various infectious diseases, including malaria, tuberculosis, HIV, HSV-infection, and leishmaniasis. They hold promise as novel drug candidates across a range of therapeutic areas due to their unique mechanisms of action (Singh & Shah, 2017).

Mechanism of Action

If the compound has biological activity, the mechanism of action would describe how the compound interacts with biological systems. This could involve binding to a specific protein, inhibiting an enzyme, or modulating a signaling pathway .

Safety and Hazards

This section would include information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures .

properties

IUPAC Name

3-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-4-11-21-12-5-6-17-14-16(7-8-18(17)21)9-10-20-19(22)13-15(2)3/h7-8,14-15H,4-6,9-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHHWXNOVZFGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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